molecular formula C7H12N4 B1353084 4-(2H-1,2,3-Triazol-2-YL)piperidine CAS No. 765270-45-9

4-(2H-1,2,3-Triazol-2-YL)piperidine

Cat. No. B1353084
CAS RN: 765270-45-9
M. Wt: 152.2 g/mol
InChI Key: ASGQRNXDYZQNPS-UHFFFAOYSA-N
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Description

“4-(2H-1,2,3-Triazol-2-YL)piperidine” is a chemical compound with the molecular weight of 188.66 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The InChI code for “4-(2H-1,2,3-Triazol-2-YL)piperidine” is 1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H . This indicates the presence of a triazole ring attached to a piperidine ring.

Its molecular weight is 188.66 .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Materials Science

1,2,3-Triazoles are used in materials science . They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

4-(triazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQRNXDYZQNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459357
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,2,3-Triazol-2-YL)piperidine

CAS RN

765270-45-9
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine
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4-(2H-1,2,3-Triazol-2-YL)piperidine
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4-(2H-1,2,3-Triazol-2-YL)piperidine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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